molecular formula C13H14N4O B2892802 3-amino-N-phenethylpyrazine-2-carboxamide CAS No. 1330425-01-8

3-amino-N-phenethylpyrazine-2-carboxamide

Cat. No. B2892802
CAS RN: 1330425-01-8
M. Wt: 242.282
InChI Key: IQCTVGDGAVNUBY-UHFFFAOYSA-N
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Description

The compound “3-amino-N-phenethylpyrazine-2-carboxamide” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with two nitrogen atoms substituted in the para position of a benzene ring .


Synthesis Analysis

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which includes “3-amino-N-phenethylpyrazine-2-carboxamide”, involves the design and in vitro antimicrobial activity of a series of these compounds with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .


Molecular Structure Analysis

The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield . This approach allows for the prediction of the compound’s structure and potential interactions .


Chemical Reactions Analysis

The reactions of 3-amino-2-pyrazinecarboxylic acid with SnCl2 under different hydrothermal conditions and crystallization processes produced two new mononuclear Sn (II) compounds of general formula [Sn (κN,O-L)2] (L = 3-amino-2-pyrazinecarboxylate) .

Scientific Research Applications

Antimicrobial Applications

3-amino-N-phenethylpyrazine-2-carboxamide: derivatives have been studied for their potential as antimicrobial agents. Research indicates that these compounds exhibit activity against a range of microbial pathogens, including Mycobacterium tuberculosis . The antimicrobial activity is influenced by the length of the carbon side chain in alkyl derivatives, with longer chains showing increased activity .

Antifungal Applications

These compounds have also demonstrated antifungal properties, particularly against Trichophyton interdigitale and Candida albicans . The antifungal activity varies based on the structural subtype, offering a potential avenue for developing new antifungal medications .

Anti-inflammatory Applications

While direct evidence for 3-amino-N-phenethylpyrazine-2-carboxamide in anti-inflammatory applications is not available, related pyrazine derivatives have been noted for their anti-inflammatory effects. These effects are attributed to the inhibition of inflammatory mediators, suggesting that similar compounds could be developed for anti-inflammatory purposes .

Cytotoxicity Studies

Certain derivatives of 3-amino-N-phenethylpyrazine-2-carboxamide have been evaluated for cytotoxicity in cancer cell lines such as HepG2. This research is crucial for understanding the safety profile of these compounds in therapeutic applications .

Applications in Material Science

The detailed applications in material science are not explicitly mentioned in the available literature. However, the structural properties of these compounds, such as their three-dimensional structures predicted using molecular dynamics, suggest potential uses in material science for designing molecules with specific properties .

Pharmacological Research

In pharmacology, the derivatives of 3-amino-N-phenethylpyrazine-2-carboxamide are of interest due to their antimycobacterial and antibacterial activities. These activities are essential for developing new drugs against resistant strains of bacteria and tuberculosis .

Biochemical Research

The biochemical applications of these compounds could involve studying their interaction with biological macromolecules, which is vital for drug design and understanding the mechanism of action at the molecular level .

Environmental Applications

While specific environmental applications are not detailed in the search results, the antimicrobial properties of these compounds could be explored for environmental bioremediation or as agents to control microbial growth in various settings .

properties

IUPAC Name

3-amino-N-(2-phenylethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-12-11(15-8-9-16-12)13(18)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCTVGDGAVNUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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